4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a thiol group (-SH) attached to the triazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylpropylamine with a suitable nitrile compound, followed by cyclization and thiolation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, cyclization, and thiolation. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dimethylpropyl)-1,2,4-triazole-3-thiol
- 5-Methyl-4H-1,2,4-triazole-3-thiol
- 4-(2,2-Dimethylpropyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(2,2-Dimethylpropyl)-5-methyl-4H-1,2,4-triazole-3-thiol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both the 2,2-dimethylpropyl and methyl groups on the triazole ring enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H15N3S |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)-3-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H15N3S/c1-6-9-10-7(12)11(6)5-8(2,3)4/h5H2,1-4H3,(H,10,12) |
InChI Key |
YLOBJOWBJDTXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)N1CC(C)(C)C |
Origin of Product |
United States |
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